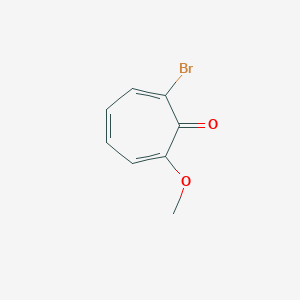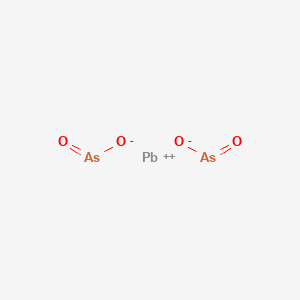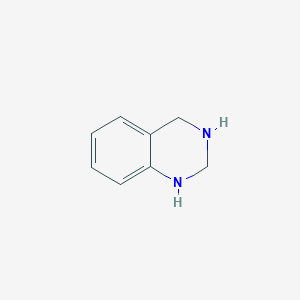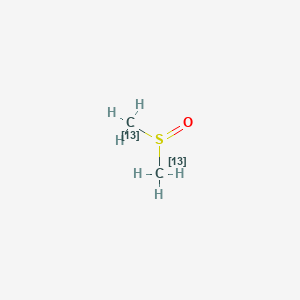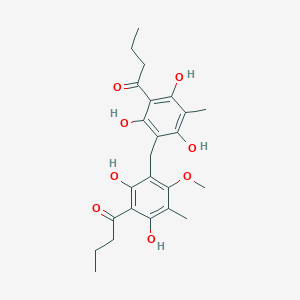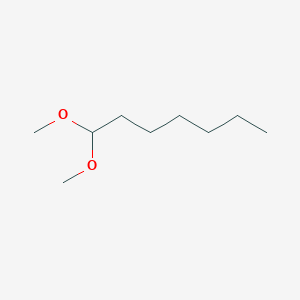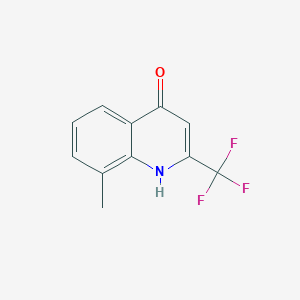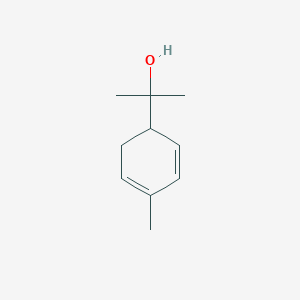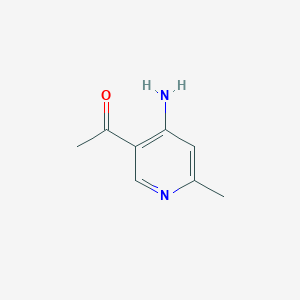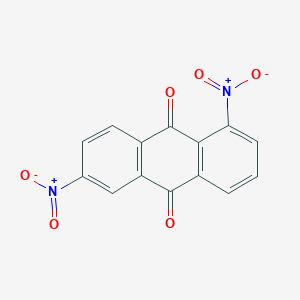
1,6-Dinitroanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dinitroanthraquinone (1,6-DNAQ) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline solid that is primarily used as a reagent in organic chemistry and as a fluorescent probe in biological imaging. In
Mécanisme D'action
The mechanism of action of 1,6-Dinitroanthraquinone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. This can lead to cell death or apoptosis, which is the programmed cell death that occurs in response to various stimuli.
Effets Biochimiques Et Physiologiques
1,6-Dinitroanthraquinone has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, it can act as a fluorescent probe and selectively label specific organelles in live cells. At higher concentrations, it can induce oxidative stress and damage cellular components. This can lead to cell death or apoptosis, which can be beneficial or detrimental depending on the context.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,6-Dinitroanthraquinone in lab experiments include its high selectivity and sensitivity as a fluorescent probe, its versatility as a reagent in organic synthesis, and its potential therapeutic applications. However, there are also limitations to its use, such as its potential toxicity at high concentrations and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on 1,6-Dinitroanthraquinone. One area of interest is the development of new fluorescent probes based on 1,6-Dinitroanthraquinone that can selectively label other organelles or biomolecules in live cells. Another area of interest is the optimization of the synthesis method to improve the yield and purity of the product. Furthermore, the therapeutic potential of 1,6-Dinitroanthraquinone in cancer treatment warrants further investigation, particularly in combination with other drugs or therapies. Finally, the toxicity and safety of 1,6-Dinitroanthraquinone need to be thoroughly evaluated in order to determine its suitability for clinical use.
Méthodes De Synthèse
The synthesis of 1,6-Dinitroanthraquinone involves the nitration of anthraquinone with a mixture of nitric and sulfuric acid. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques. The yield of the synthesis can be improved by optimizing the reaction conditions such as temperature, concentration, and reaction time.
Applications De Recherche Scientifique
1,6-Dinitroanthraquinone has been widely used as a fluorescent probe for imaging biological systems. It has been shown to selectively label mitochondria and lysosomes in live cells, which provides a powerful tool for studying cellular processes such as apoptosis and autophagy. In addition, 1,6-Dinitroanthraquinone has been used as a reagent in organic synthesis, where it can act as a powerful oxidant or a nucleophile. Furthermore, 1,6-Dinitroanthraquinone has been shown to have potential therapeutic applications, particularly in cancer treatment.
Propriétés
Numéro CAS |
1604-42-8 |
|---|---|
Nom du produit |
1,6-Dinitroanthraquinone |
Formule moléculaire |
C14H6N2O6 |
Poids moléculaire |
298.21 g/mol |
Nom IUPAC |
1,6-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O6/c17-13-9-2-1-3-11(16(21)22)12(9)14(18)8-5-4-7(15(19)20)6-10(8)13/h1-6H |
Clé InChI |
UQKJUEALIQRECQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Autres numéros CAS |
1604-42-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



